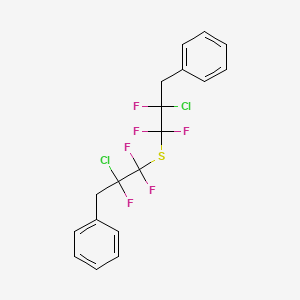
Benzyl-2-chloro-1,1,2-trifluoroethyl sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl-2-chloro-1,1,2-trifluoroethyl sulfide is an organic compound that contains sulfur, chlorine, and fluorine atomsThe compound’s molecular formula is C9H8ClF3S, and it has a molecular weight of 240.67 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl-2-chloro-1,1,2-trifluoroethyl sulfide can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with 2-chloro-1,1,2-trifluoroethanethiol in the presence of a base. The reaction typically occurs under mild conditions and yields the desired product .
Industrial Production Methods
the synthesis methods used in laboratory settings can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment .
Chemical Reactions Analysis
Types of Reactions
Benzyl-2-chloro-1,1,2-trifluoroethyl sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl-2-chloro-1,1,2-trifluoroethyl sulfide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of benzyl-2-chloro-1,1,2-trifluoroethyl sulfide involves its bioactivation to reactive intermediates. The compound is metabolized by cysteine conjugate β-lyase to form 2-chloro-1,1,2-trifluoroethanethiol, which then loses hydrogen fluoride to produce chlorofluorothionoacetyl fluoride. This intermediate can acylate cellular macromolecules, leading to cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
Benzyl 2,2,2-trifluoroethyl sulfide: Similar in structure but lacks the chlorine atom.
S-(2-chloro-1,1,2-trifluoroethyl)-L-cysteine: A cysteine conjugate with similar bioactivation pathways
Uniqueness
Benzyl-2-chloro-1,1,2-trifluoroethyl sulfide is unique due to its combination of chlorine and fluorine atoms, which impart distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C18H14Cl2F6S |
|---|---|
Molecular Weight |
447.3 g/mol |
IUPAC Name |
[2-chloro-3-(2-chloro-1,1,2-trifluoro-3-phenylpropyl)sulfanyl-2,3,3-trifluoropropyl]benzene |
InChI |
InChI=1S/C18H14Cl2F6S/c19-15(21,11-13-7-3-1-4-8-13)17(23,24)27-18(25,26)16(20,22)12-14-9-5-2-6-10-14/h1-10H,11-12H2 |
InChI Key |
KDKOTTGTGUMPMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(F)(F)SC(C(CC2=CC=CC=C2)(F)Cl)(F)F)(F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















